molecular formula C22H28N2O6 B14444951 2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 74168-03-9

2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid

Cat. No.: B14444951
CAS No.: 74168-03-9
M. Wt: 416.5 g/mol
InChI Key: ILQJNXOZLIMQAJ-ZSCHJXSPSA-N
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Description

2-(3-benzoylphenoxy)propanoic acid and (2S)-2,6-diaminohexanoic acid are two distinct compounds with unique properties and applications 2-(3-benzoylphenoxy)propanoic acid is an organic compound with a benzoyl group attached to a phenoxypropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-benzoylphenoxy)propanoic acid: can be synthesized through various methods. One common method involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system, followed by hydrolysis . Another method involves starting from aryl-olefins, followed by Claisen rearrangement and oxidative cleavage .

(2S)-2,6-diaminohexanoic acid: (L-lysine) is typically produced through microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose or other sugars into L-lysine through a series of enzymatic reactions.

Industrial Production Methods

Industrial production of 2-(3-benzoylphenoxy)propanoic acid often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

L-lysine: is produced industrially through fermentation in large bioreactors. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify L-lysine.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoylphenoxy)propanoic acid: undergoes various chemical reactions, including:

L-lysine: participates in reactions typical of amino acids, such as:

    Transamination: Transfer of amino groups to form other amino acids.

    Decarboxylation: Removal of the carboxyl group to form amines.

    Condensation: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3-benzoylphenoxy)propanoic acid: has applications in organic synthesis and medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it valuable in drug development.

L-lysine: is essential in biology and medicine. It is a key component of proteins and is used as a dietary supplement to ensure adequate intake. L-lysine is also used in the production of animal feed to enhance growth and development.

Mechanism of Action

2-(3-benzoylphenoxy)propanoic acid: exerts its effects through interactions with various molecular targets, depending on its derivatives. For example, it may inhibit enzymes or interact with receptors, leading to therapeutic effects.

L-lysine: functions by being incorporated into proteins during translation. It plays a role in collagen synthesis, immune function, and hormone production. L-lysine also competes with arginine, affecting viral replication and reducing the severity of herpes simplex virus infections.

Comparison with Similar Compounds

2-(3-benzoylphenoxy)propanoic acid: can be compared to other benzoyl-substituted phenoxypropanoic acids, such as:

  • 2-(4-benzoylphenoxy)propanoic acid
  • 2-(2-benzoylphenoxy)propanoic acid

These compounds share similar structures but differ in the position of the benzoyl group, affecting their reactivity and biological activity.

L-lysine: can be compared to other essential amino acids, such as:

  • L-arginine
  • L-histidine
  • L-methionine

Each amino acid has unique roles in protein synthesis and metabolic pathways, highlighting the importance of a balanced diet to ensure adequate intake of all essential amino acids.

Properties

CAS No.

74168-03-9

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C16H14O4.C6H14N2O2/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

ILQJNXOZLIMQAJ-ZSCHJXSPSA-N

Isomeric SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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